Tert-butyl 3-formyl-4-hydroxyphenylcarbamate
Overview
Description
Scientific Research Applications
Tert-butyl 3-formyl-4-hydroxyphenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: It may be used in the synthesis of biologically active molecules and peptides.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is an organic compound with a molecular formula of C12H15NO4 . This compound, also known as tert-butyl N-(3-formyl-4-hydroxyphenyl)carbamate, plays a significant role in organic synthesis .
Target of Action
It is commonly used as an intermediate in the synthesis of other compounds .
Mode of Action
As an intermediate, it likely interacts with other reactants to form new compounds in organic synthesis .
Biochemical Pathways
As an intermediate in organic synthesis, it likely participates in various chemical reactions, contributing to the formation of complex molecules .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would largely depend on the final compound it contributes to forming .
Result of Action
As an intermediate, its effects would be seen in the properties of the final compounds it helps synthesize .
Action Environment
Like any chemical reaction, factors such as temperature, ph, and solvent can affect its reactivity and the yield of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-4-hydroxyphenylcarbamate typically involves the protection of amine groups using carbamates. One common method is the use of tert-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The synthesis may involve the reaction of an amine with di-tert-butyl dicarbonate to form the Boc-protected amine, followed by further reactions to introduce the formyl and hydroxyphenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of carbamate synthesis and protection group chemistry are likely to be applied on a larger scale with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-4-hydroxyphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an alcohol.
Substitution: The major products are ethers or esters, depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl 4-hydroxyphenylcarbamate: Similar structure but lacks the formyl group.
tert-Butyl 3-formylphenylcarbamate: Similar structure but lacks the hydroxy group.
Uniqueness
Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is unique due to the presence of both formyl and hydroxy groups, which provide additional functionalization options for further chemical modifications. This dual functionality makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(3-formyl-4-hydroxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPXIWFPWEAQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461294 | |
Record name | Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402826-43-1 | |
Record name | Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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